3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219982-38-3
VCID: VC2926613
InChI: InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
SMILES: CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1219982-38-3

Cat. No.: VC2926613

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride - 1219982-38-3

Specification

CAS No. 1219982-38-3
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name 3-[(2,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H
Standard InChI Key YFEYOCFEWXPAOK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl
Canonical SMILES CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl

Introduction

Chemical Identity and Structure

3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a distinct molecular structure incorporating both nitrogen-containing heterocyclic and aromatic elements. The compound features a five-membered pyrrolidine ring with a 2,5-dimethylphenoxy substituent connected via a methyl bridge. This structural arrangement contributes significantly to its chemical behavior and potential biological interactions.

Basic Chemical Information

The compound has precise chemical identifiers that help distinguish it from related substances, as detailed in Table 1 below:

ParameterInformation
CAS Number1219982-38-3
Molecular FormulaC₁₃H₂₀ClNO
Molecular Weight241.76 g/mol
IUPAC Name3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride

The molecule consists of a pyrrolidine ring (a saturated five-membered heterocycle containing one nitrogen atom) with a 2,5-dimethylphenoxy group attached at the 3-position via a methylene bridge. The hydrochloride salt formation occurs at the basic nitrogen of the pyrrolidine ring, enhancing water solubility compared to its free base form .

Structural Characteristics

The structural arrangement of 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride combines several key functional groups that influence its chemical and biological properties. The pyrrolidine ring provides a basic nitrogen center that serves as the site for salt formation with hydrochloric acid. Meanwhile, the 2,5-dimethylphenoxy group contributes hydrophobic characteristics through its aromatic ring and methyl substituents .

This balanced combination of hydrophilic and hydrophobic elements within the molecule creates an amphiphilic character that may contribute to its ability to interact with various biological targets, particularly membrane receptors. The methyl groups at positions 2 and 5 on the phenoxy ring likely influence the electronic distribution and steric profile of the molecule, potentially affecting its binding characteristics with biological targets.

Synthesis Methodologies

The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride typically involves several chemical transformations focused on forming the key ether linkage between the pyrrolidine and aromatic components.

General Synthetic Approaches

The primary synthetic approach for 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride involves the alkylation of pyrrolidine derivatives with appropriate phenolic compounds. This typically requires a multi-step process beginning with suitable pyrrolidine precursors that allow for regioselective functionalization at the 3-position.

One common strategy involves using a 3-hydroxymethylpyrrolidine intermediate or a 3-halomethylpyrrolidine derivative that can undergo reaction with 2,5-dimethylphenol under basic conditions to form the desired ether linkage. Following this coupling reaction, conversion to the hydrochloride salt is achieved through treatment with hydrochloric acid in an appropriate solvent system, typically anhydrous ether or similar non-protic solvents.

Alternative Synthetic Routes

Although the direct alkylation represents the most straightforward approach, alternative synthetic pathways may involve:

  • Nucleophilic substitution reactions using activated pyrrolidine derivatives

  • Ring-forming reactions where the pyrrolidine structure is constructed after establishing the phenoxy ether linkage

  • Chemoselective transformations of more complex precursors

Chemical Properties and Reactions

As a pyrrolidine derivative with an aromatic ether linkage, 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride exhibits chemical properties characteristic of both amines and ethers.

Physical Properties

The physical state of 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is typically a crystalline solid at room temperature. As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, making it more suitable for biological testing and pharmaceutical applications . The presence of the hydrochloride group significantly influences its solubility profile, melting point, and other physical characteristics.

In organic solvents, the compound typically shows good solubility in polar protic solvents like methanol and ethanol, moderate solubility in polar aprotic solvents such as acetonitrile and DMF, and limited solubility in non-polar solvents like hexane or toluene. These solubility characteristics are important considerations for both synthetic procedures and formulation development.

Chemical Reactivity

The chemical reactivity of 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride stems from its multiple functional groups, each capable of participating in different types of reactions:

  • The pyrrolidine nitrogen can undergo typical amine reactions:

    • Acylation with acid chlorides or anhydrides

    • Alkylation with alkyl halides

    • Formation of carbamates with chloroformates

    • Reductive amination with aldehydes or ketones

  • The ether linkage is generally stable under most conditions but may undergo cleavage under strongly acidic conditions or with specific nucleophiles.

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the two methyl groups would direct the substitution to specific positions.

These reactive sites provide opportunities for further chemical modification to create analogs with potentially enhanced biological activities or improved pharmacokinetic properties.

Biological Activities and Applications

3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has attracted interest in medicinal chemistry due to its structural features that may enable interaction with various biological targets.

Research Applications

In the field of medicinal chemistry and drug discovery, 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride serves multiple important functions:

  • As a synthetic intermediate for creating more complex pharmaceutical candidates

  • As a pharmacological tool for investigating structure-activity relationships

  • As a lead compound for further optimization in drug development programs

The compound's utility extends to organic synthesis applications beyond medicinal chemistry, where it may serve as a building block for creating complex organic molecules with specific spatial arrangements. Its well-defined structure makes it valuable for investigating reaction selectivity and developing new synthetic methodologies.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving related pyrrolidine derivatives have revealed important insights that may be applicable to 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride. Research has shown that methylpyrrolidine compounds can exhibit high affinity for serotonin receptors, with pKi values in ranges suggesting potential therapeutic relevance .

The position of substitution on the pyrrolidine ring significantly impacts biological activity. The 3-position substitution, as found in our compound of interest, often provides a favorable spatial arrangement for interaction with receptor binding pockets . Additionally, the dimethyl substitution pattern on the phenoxy group likely influences receptor selectivity by modifying the electronic and steric properties of the aromatic portion.

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